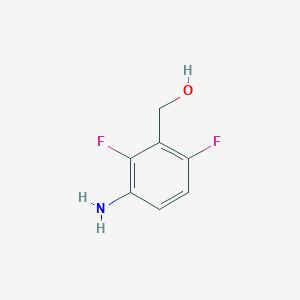

(3-Amino-2,6-difluorophenyl)methanol

Description

(3-Amino-2,6-difluorophenyl)methanol is an aromatic compound with the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol . Its structure consists of a benzene ring substituted with an amino group (-NH₂) at the 3-position, fluorine atoms at the 2- and 6-positions, and a hydroxymethyl (-CH₂OH) group at the 1-position. Key physicochemical properties include:

- Hydrogen bonding capacity: 2 donors (NH₂ and OH groups) and 4 acceptors (two F atoms, OH, and NH₂) .

- Rotatable bonds: 1 (the hydroxymethyl group) .

This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where fluorine and amino groups enhance bioavailability and metabolic stability .

Properties

CAS No. |

84832-03-1 |

|---|---|

Molecular Formula |

C7H7F2NO |

Molecular Weight |

159.13 g/mol |

IUPAC Name |

(3-amino-2,6-difluorophenyl)methanol |

InChI |

InChI=1S/C7H7F2NO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3,10H2 |

InChI Key |

WNZJWZYRNXVANU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1N)F)CO)F |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)CO)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(3-Bromo-2,6-difluorophenyl)methanol

- Molecular formula : C₇H₅BrF₂O.

- Molecular weight : ~223 g/mol (calculated).

- Key differences: Replacement of the amino group (-NH₂) with bromine (Br) at the 3-position.

- Hydrogen bonding: Reduced to 1 donor (OH) and 3 acceptors (two F and OH).

- Applications : Bromine’s role as a leaving group makes this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .

(3-Amino-2-fluorophenyl)methanol

- Molecular formula: C₇H₇FNO.

- Molecular weight : ~141.13 g/mol (estimated).

- Key differences : Only one fluorine atom (2-position) instead of two.

Functional Group Modifications

Methyl (3-Amino-2,6-difluorophenyl)acetate

- Molecular formula: C₁₀H₁₀F₂NO₂.

- Molecular weight : 221.19 g/mol.

- Key differences : Replacement of the hydroxymethyl (-CH₂OH) group with a methyl ester (-COOCH₃).

- Applications : Increased lipophilicity enhances membrane permeability, making it useful in prodrug design .

4-Amino-2,6-difluorophenylboronic acid pinacol ester

Heterocyclic Analogs

(3-Amino-1-benzylpiperidin-3-yl)methanol

Comparative Data Table

Key Research Findings

Electronic Effects: The difluoro substitution in (3-Amino-2,6-difluorophenyl)methanol enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution reactions compared to monofluoro analogs .

Hydrogen Bonding: The presence of two H-bond donors (NH₂ and OH) in the parent compound improves solubility in polar solvents, whereas bromo analogs exhibit lower solubility due to reduced polarity .

Reactivity : Bromo-substituted derivatives are pivotal in metal-catalyzed reactions, while boronic esters enable carbon-carbon bond formation in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.